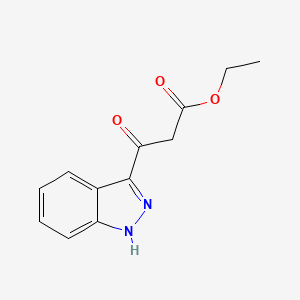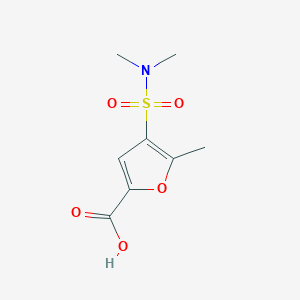![molecular formula C14H13N3 B1451851 2-(4-甲基苯基)咪唑并[1,2-a]吡啶-3-胺 CAS No. 80493-72-7](/img/structure/B1451851.png)
2-(4-甲基苯基)咪唑并[1,2-a]吡啶-3-胺
描述
“2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 80493-72-7. It has a molecular weight of 223.28 and is solid in its physical form .
Synthesis Analysis
The compound can be synthesized through a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis
The IUPAC name of the compound is 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylamine and the InChI code is 1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 .Chemical Reactions Analysis
The compound is part of a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines that were designed, synthesized, and evaluated as selective COX-2 inhibitors .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 223.28 .科学研究应用
2-(4-甲基苯基)咪唑并[1,2-a]吡啶-3-胺应用的全面分析
化合物2-(4-甲基苯基)咪唑并[1,2-a]吡啶-3-胺是一种多功能的分子,在各种科学研究领域具有潜在的应用。以下是其在六个不同领域的独特应用的详细分析:
选择性COX-2抑制剂用于抗炎药物: 选择性抑制环氧合酶-2 (COX-2) 酶是开发抗炎药物的关键治疗目标。 该化合物已被评估为选择性COX-2抑制剂的有效性,这对于治疗疼痛和炎症至关重要,而不会产生与非选择性NSAID相关的胃肠道副作用 .
镇痛剂的开发: 该化合物的镇痛特性已通过福尔马林试验进行探索,表明其具有缓解疼痛的潜力。 这可能导致新的疼痛管理药物的开发,特别是针对慢性疼痛状况 .
癌症研究: 咪唑并[1,2-a]吡啶衍生物,包括2-(4-甲基苯基)咪唑并[1,2-a]吡啶-3-胺,在癌症研究中显示出希望。 它们抑制参与癌细胞增殖的某些酶和途径的能力使它们成为设计新型抗癌疗法的重要工具 .
光电子器件: 咪唑并[1,2-a]吡啶衍生物独特的化学结构和光学行为使其适合在光电子器件中应用。 它们可用于开发组件,如发光二极管 (LED)、光电探测器和其他需要特定发光特性的器件 .
传感器和成像: 由于其发光特性,这些化合物也正在研究用于传感器和成像应用。 它们可以被整合到用于检测环境污染物的传感器中,或者用作共聚焦显微镜的发射器,从而增强生物学研究中的成像技术 .
药代动力学和药物开发: 咪唑并[1,2-a]吡啶衍生物的药代动力学特征也在研究中。 了解这些化合物如何被吸收、分布、代谢和排泄,可以为将其开发成安全有效的药物提供信息 .
作用机制
Target of Action
The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine interacts with the COX-2 enzyme by forming hydrogen bonds within the active site . The docking studies performed demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .
Biochemical Pathways
The compound affects the arachidonic acid cascade, a biochemical pathway where the COX enzymes play a key role . By inhibiting the COX-2 enzyme, the compound reduces the conversion of arachidonic acid to prostaglandins and other prostanoids . These prostanoids are involved in many inflammatory processes .
Result of Action
The inhibition of the COX-2 enzyme by 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine leads to a decrease in the production of prostaglandins and other prostanoids . This results in reduced inflammation, pain, and fever . In particular, one derivative of the compound exhibited significant antinociceptive activity .
未来方向
生化分析
Biochemical Properties
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX), which is involved in the conversion of arachidonic acid to inflammatory mediators . The compound has been shown to inhibit COX-2 selectively, reducing inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors . Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of COX-2 can lead to decreased production of prostaglandins, which are involved in inflammation and pain signaling . This modulation of signaling pathways can result in altered gene expression and changes in cellular metabolism, potentially impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and reduces inflammation without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal issues and potential liver toxicity. Threshold effects have been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s inhibition of COX-2 affects the arachidonic acid cascade, reducing the production of prostaglandins and other inflammatory mediators . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFPRWXPPMWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)









